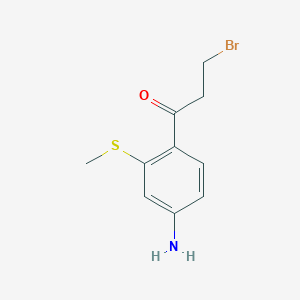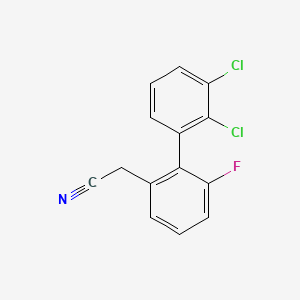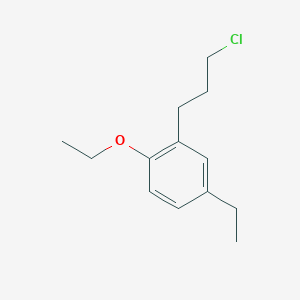
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with ethoxy, ethyl, and chloropropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reactions are often conducted under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution: Products include 1-(3-hydroxypropyl)-2-ethoxy-5-ethylbenzene, 1-(3-aminopropyl)-2-ethoxy-5-ethylbenzene, and 1-(3-mercaptopropyl)-2-ethoxy-5-ethylbenzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-5-ethylbenzaldehyde, 1-(3-chloropropyl)-2-ethoxy-5-ethylbenzoic acid.
Reduction: Products include 1-(3-propyl)-2-ethoxy-5-ethylbenzene and 1-(3-chloropropyl)-2-ethylbenzene.
科学的研究の応用
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing. It may serve as a precursor for the synthesis of compounds with medicinal properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The chloropropyl group can act as a leaving group in substitution reactions, while the ethoxy and ethyl groups can stabilize intermediates through inductive and resonance effects.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but differs in its aromatic core and additional substituents.
Tris(chloropropyl) phosphate: This compound contains multiple chloropropyl groups and is used as a flame retardant.
3-Chloropropyltrimethoxysilane: This compound is used in surface modification and as a coupling agent in various applications.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-5-ethylbenzene is unique due to its specific combination of substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable.
特性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC名 |
2-(3-chloropropyl)-1-ethoxy-4-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-8-13(15-4-2)12(10-11)6-5-9-14/h7-8,10H,3-6,9H2,1-2H3 |
InChIキー |
SDSMHHNNDPEQHV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)OCC)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



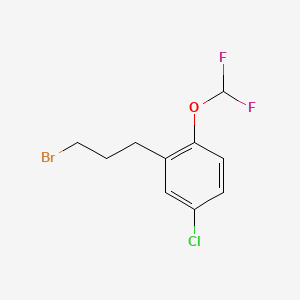



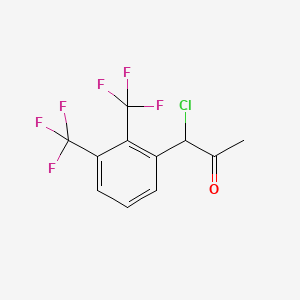
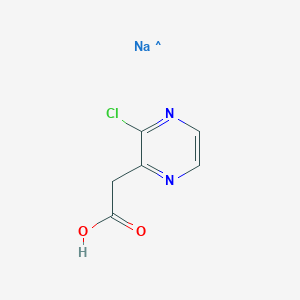
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B14059591.png)
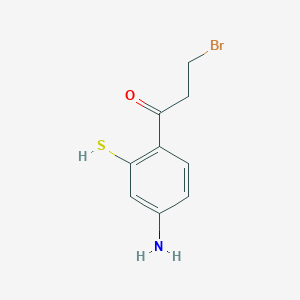
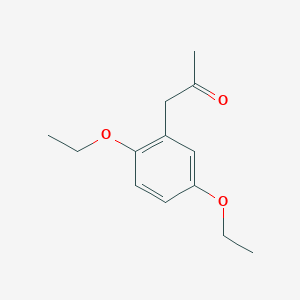
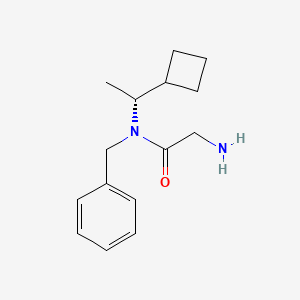
![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
